molecular formula C24H15F6NO2 B2653651 2-Phenyl-3-((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)inden-1-one CAS No. 1024213-52-2

2-Phenyl-3-((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)inden-1-one

Cat. No.: B2653651
CAS No.: 1024213-52-2
M. Wt: 463.379
InChI Key: UAYFCLVWLYEALV-UHFFFAOYSA-N
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Description

2-Phenyl-3-((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)inden-1-one is a complex organic compound characterized by the presence of trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of the molecules they are part of, often enhancing their stability and biological activity .

Preparation Methods

The synthesis of 2-Phenyl-3-((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)inden-1-one typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Phenyl-3-((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, often through hydrogen bonding and hydrophobic interactions. The trifluoromethyl groups play a crucial role in enhancing these interactions by increasing the compound’s lipophilicity and stability . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, 2-Phenyl-3-((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)inden-1-one stands out due to its multiple trifluoromethyl groups, which significantly enhance its chemical stability and biological activity . Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct properties and applications.

Properties

IUPAC Name

3-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)anilino]-2-phenylinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F6NO2/c25-23(26,27)22(33,24(28,29)30)15-10-12-16(13-11-15)31-20-17-8-4-5-9-18(17)21(32)19(20)14-6-2-1-3-7-14/h1-13,31,33H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYFCLVWLYEALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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